Dopamine, lys-pro-amide-
Description
Overview of Dopamine (B1211576) Derivatives in Neuroscience and Pharmacology
Dopamine is a fundamental neurotransmitter from the catecholamine and phenethylamine (B48288) families, playing a pivotal role in numerous physiological processes within the central nervous system. ontosight.aiwikipedia.org It is integral to motor control, motivation, reward, and various hormonal regulation pathways. ontosight.aiwikipedia.org Despite its importance, the therapeutic application of dopamine itself is limited, primarily because it cannot efficiently cross the blood-brain barrier. tandfonline.commdpi.comacs.org This limitation has spurred extensive research into the development of dopamine derivatives, which are structurally modified versions of the dopamine molecule designed to overcome its inherent pharmacological challenges. ontosight.aimdpi.com
The primary goal of creating dopamine derivatives is to alter and improve their physicochemical and pharmacological properties. ontosight.aimdpi.com These modifications aim to enhance stability against enzymatic degradation, improve bioavailability, and modulate interactions with specific dopamine receptor subtypes (D1-D5). ontosight.aiwikipedia.org By achieving these improvements, researchers hope to develop more effective therapeutic agents for a range of dopamine-related disorders, including Parkinson's disease, schizophrenia, and addiction. ontosight.aiacs.org
The strategies for derivatization are diverse. One major approach involves creating prodrugs, such as glycosyl derivatives, where dopamine is linked to a sugar molecule (e.g., glucose or galactose), often via a linker like succinyl. tandfonline.com This modification can improve transport across the blood-brain barrier. tandfonline.commdpi.com Another significant class of derivatives is the dopamine agonists, which are compounds that mimic the effect of dopamine by directly activating dopamine receptors. wikipedia.org These are broadly categorized into ergoline (B1233604) (e.g., bromocriptine, cabergoline) and non-ergoline (e.g., pramipexole, ropinirole) structures, which form the cornerstone of treatment for conditions like Parkinson's disease and hyperprolactinemia. wikipedia.orgcambridge.org Other modifications include the development of dopamine receptor antagonists, reuptake inhibitors, and enzyme inhibitors that modulate the dopaminergic system's activity. nih.govwikipedia.org
Historical Context and Significance of Peptide-Dopamine Conjugates
The concept of conjugating a peptide to a small-molecule drug is part of a broader evolution in therapeutic design that began with the advent of peptide therapeutics, marked by the use of insulin (B600854) in the 1920s. researchgate.net Over the decades, the field has advanced from using native peptides to developing synthetic analogues with improved stability and pharmacological profiles. researchgate.netnih.gov This led to the strategy of creating peptide-drug conjugates (PDCs), which merge the targeting specificity of peptides with the therapeutic potency of small molecules. nih.govmdpi.com
The significance of creating peptide-dopamine conjugates lies in the potential to overcome the limitations of administering dopamine or its derivatives alone. Peptides can act as carriers to transport drugs across biological barriers, enhance solubility, and target specific tissues or receptors, thereby increasing local drug concentration and mitigating systemic side effects. mdpi.com This approach is particularly relevant for neurodegenerative disorders, where delivering therapeutic agents to the brain is a major challenge. mdpi.com
While the specific timeline for the development of "Dopamine, lys-pro-amide-" is not extensively documented in early literature, patents from the 1970s describe processes for synthesizing amino acid amides of dopamine for use as renal vasodilators and antihypertensive agents, indicating early interest in this chemical space. google.com More recently, the development of sophisticated PDCs has gained momentum. A notable example is the creation of a conjugate of somatostatin (B550006) and dopamine, which has entered clinical development for the treatment of pituitary adenomas. mdpi.comresearchgate.net This demonstrates the modern therapeutic strategy of combining two distinct pharmacophores to achieve a synergistic effect, in this case, by targeting both somatostatin and dopamine D2 receptors that are often co-expressed on these tumors. researchgate.net These developments highlight the growing significance of peptide-dopamine conjugates as a promising class of therapeutics. nih.gov
Classification and Nomenclature of Dopamine, Lys-Pro-Amide- Analogues
The compound "Dopamine, lys-pro-amide-" belongs to the class of peptide-dopamine conjugates. Its nomenclature is descriptive of its structure: a dopamine molecule is chemically linked to a dipeptide, Lys-Pro (lysyl-proline), through an amide bond. The full chemical name, L-Prolinamide, L-lysyl-N-((3,4-dihydroxyphenyl)acetyl)-, further specifies the stereochemistry and point of attachment. medkoo.com This compound and its analogues are of research interest for their potential to modulate various physiological processes, including neurotransmission and hormone secretion. ontosight.ai
Analogues of Dopamine, lys-pro-amide- are typically created by modifying the peptide sequence or by adding chemical protecting groups. The classification of these analogues is therefore based on these structural variations. For instance, protecting groups like the benzyloxycarbonyl (Z) group are often used during synthesis to prevent unwanted side reactions. ontosight.ai The resulting intermediate, "Dopamine, N-benzyloxycarboxyl-lys-pro-amide-," is an important analogue in its own right and a precursor to the final active compound. ontosight.ai The nomenclature directly reflects these changes, providing a clear indication of the molecular structure.
The table below provides a classification of Dopamine, lys-pro-amide- and related analogues mentioned in research literature.
| Compound Name | Synonym(s) | Structural Class | Key Features |
|---|---|---|---|
| Dopamine, lys-pro-amide- | lysyl-prolyl-dopamide; L-Prolinamide, L-lysyl-N-((3,4-dihydroxyphenyl)acetyl)- | Dipeptide-Dopamine Conjugate | Dopamine conjugated to the dipeptide Lys-Pro. medkoo.comontosight.ai |
| Dopamine, N-benzyloxycarboxyl-lys-pro-amide- | Z-Lysyl-prolyl-dopamide | Protected Dipeptide-Dopamine Conjugate | An N-terminally protected version of Dopamine, lys-pro-amide-, with a benzyloxycarbonyl (Z) group on the lysine (B10760008) residue. ontosight.ai |
| dopamide-lysyl-proline | Not specified | Dipeptide-Dopamine Conjugate | An analogue with a different linkage or sequence order. ontosight.ai |
| Z-Dopamide-lysyl-proline | Not specified | Protected Dipeptide-Dopamine Conjugate | A protected version of dopamide-lysyl-proline. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
117992-60-6 |
|---|---|
Molecular Formula |
C19H28N4O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-2,6-diaminohexanoyl]-1-[2-(3,4-dihydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H28N4O5/c20-8-2-1-4-13(21)18(27)22-19(28)14-5-3-9-23(14)17(26)11-12-6-7-15(24)16(25)10-12/h6-7,10,13-14,24-25H,1-5,8-9,11,20-21H2,(H,22,27,28)/t13-,14-/m0/s1 |
InChI Key |
OYHKMQKFRXGQCA-KBPBESRZSA-N |
SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)C(CCCCN)N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)C(CCCCN)N |
Appearance |
Solid powder |
Other CAS No. |
117992-60-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dopamide-lysyl-proline dopamine, Lys-Pro-amide- lysyl-prolyl-dopamide |
Origin of Product |
United States |
Synthesis and Chemical Modification Strategies
Methodologies for Peptide-Dopamine Conjugate Synthesis
The creation of peptide-dopamine conjugates can be approached through several synthetic routes, primarily categorized into solid-phase and solution-phase methods. The choice of methodology often depends on the scale of the synthesis, the desired purity, and the specific characteristics of the peptide and dopamine (B1211576) moieties.
Solid-phase peptide synthesis (SPPS) offers a streamlined and often automated approach for the synthesis of peptides. In the context of Dopamine, lys-pro-amide-, the lys-pro dipeptide would first be assembled on a solid support. This typically involves the sequential addition of protected amino acids, starting from the C-terminal proline attached to the resin. Once the dipeptide is formed, it can be cleaved from the resin and subsequently coupled to dopamine in a solution-phase reaction. Alternatively, dopamine itself could be attached to the resin, followed by the stepwise addition of the protected amino acids. However, the reactive catechol groups of dopamine can complicate this approach, often necessitating their protection.
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, provides greater flexibility and is well-suited for large-scale synthesis. In this approach, the protected lys-pro dipeptide is first synthesized in solution. This dipeptide is then activated at its C-terminus and reacted with dopamine to form the desired amide bond. This method allows for the purification of intermediates at each step, which can lead to a highly pure final product.
Optimizing the synthesis of Dopamine, lys-pro-amide- is crucial for obtaining high yields and purity. Key parameters that can be adjusted include the choice of coupling reagents, reaction temperature, and reaction time. For instance, in the direct amidation approach, reacting an activated ester of the N-protected dipeptide with a salt of dopamine at a controlled temperature, such as 40°C for an extended period (e.g., 16 hours), can lead to high yields, often exceeding 90%. Purification of the final product is typically achieved through techniques like chromatography or recrystallization to remove any unreacted starting materials or side products.
Interactive Data Table: Optimization of Direct Amidation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting Yield (%) |
| Temperature (°C) | 20 | 40 | 50 | 75 |
| Time (hours) | 8 | 16 | 24 | 92 |
| Coupling Reagent | DCC/NHS | HBTU/HOBt | T3P | 88 |
Note: This table presents hypothetical data based on typical optimization studies for similar reactions to illustrate the impact of different reaction parameters on the final yield.
Design and Incorporation of Protecting Groups
The use of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions at reactive functional groups. In the synthesis of Dopamine, lys-pro-amide-, the α-amino group of the lysine (B10760008) residue must be protected during the amide bond formation.
The N-benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis. It is stable under various reaction conditions but can be readily removed under mild conditions, most commonly through catalytic hydrogenation. In the synthesis of Dopamine, lys-pro-amide-, the dipeptide lys-pro would be protected at the N-terminus of the lysine residue with a Cbz group (Cbz-lys-pro). This protected dipeptide can then be coupled with dopamine. The final step of the synthesis involves the cleavage of the Cbz group, typically by hydrogen reduction, to yield the desired Dopamine, lys-pro-amide-. This deprotection step is known to be clean and efficient, contributing to the high purity of the final conjugate.
Interactive Data Table: Cbz Deprotection Methods
| Method | Catalyst | Conditions | Yield (%) |
| Catalytic Hydrogenation | Pd/C | H2 (1 atm), Methanol, RT | >95 |
| Transfer Hydrogenolysis | Pd/C | Ammonium formate, Methanol, RT | 90-95 |
| Lewis Acid | HBr/Acetic Acid | RT | 85-90 |
Note: This table provides representative data for common Cbz deprotection methods to illustrate their effectiveness.
Strategic Use of Amide Moieties for Molecular Stability
The inherent stability of the amide bond is a critical factor in the design of novel dopamine conjugates. However, in a biological context, the susceptibility of amide linkages to enzymatic hydrolysis presents a significant challenge to molecular stability. Research into dopamine D4 receptor-selective ligands has revealed that compounds containing an amide bond linker can be metabolically unstable in vivo due to hydrolysis. This enzymatic cleavage can lead to a loss of therapeutic effect and the generation of potentially unwanted metabolites.
The hydrolysis of amides can occur under both acidic and alkaline conditions, though enzymatic hydrolysis by proteases is the primary concern for pharmaceutical applications. Studies on conjugated dopamine in human urine have shown that enzymatic hydrolysis is a key metabolic pathway. The rate and extent of this hydrolysis can be influenced by the specific amino acid or peptide sequence conjugated to dopamine.
Interactive Data Table: Factors Influencing Amide Bond Stability in Dopamine Conjugates
| Factor | Influence on Stability | Rationale |
| Enzymatic Environment | Decreases | Proteases and amidases can specifically cleave the amide bond. |
| Steric Hindrance | Increases | Bulky groups near the amide bond can hinder enzyme access. |
| Electronic Effects | Variable | Electron-withdrawing or -donating groups can influence the susceptibility of the carbonyl carbon to nucleophilic attack. |
| Local pH | Variable | Both acidic and basic conditions can catalyze hydrolysis, though enzymatic activity is often pH-dependent. |
Derivatization with Fatty Acids and Other Functional Moieties
To enhance the therapeutic potential and modify the physicochemical properties of dopamine, various derivatization strategies have been explored. These include conjugation with fatty acids and functionalization of polymeric structures.
Synthesis of Dopamine Amides with Fatty Acids
The synthesis of dopamine amides with fatty acids has been an area of active research. These modifications aim to alter the lipophilicity of the dopamine molecule, which can influence its ability to cross cellular membranes, including the blood-brain barrier. The general synthesis involves the formation of an amide bond between the amino group of dopamine and the carboxyl group of a fatty acid.
A variety of fatty acids have been successfully conjugated to dopamine, including:
Palmitic acid
Stearic acid
Linoleic acid
Oleic acid lipidmaps.orgebi.ac.ukthomassci.com
Arachidonic acid
The synthesis of N-oleoyl-dopamine, for example, results in a "hybrid" analog that incorporates components of both the anandamide-like and dopamine neurotransmitter pathways lipidmaps.org.
Functionalization of Polymeric Structures with Dopamine Amides
Dopamine and its amide derivatives have been utilized to functionalize polymeric structures, creating novel biomaterials with applications in drug delivery and tissue engineering. Dopamine's adhesive properties, inspired by mussel adhesive proteins, allow for the coating of various material surfaces.
One notable example is the conjugation of dopamine to hyaluronic acid (HA), a biocompatible and biodegradable polymer. Dopamine-conjugated HA (HADA) can be synthesized and used to form nanocomplexes for the controlled release of protein drugs. These systems leverage the self-polymerization of dopamine under oxidative conditions to create a stable matrix. The physicochemical and biological properties of coatings derived from catecholamines like dopamine have been systematically studied, revealing that polydopamine has a high number of reactive groups on its surface, beneficial for grafting biomolecules.
Development of Amide Bioisosteres for Enhanced Metabolic Stability
Given the metabolic liability of the amide bond in some dopamine analogs, researchers have focused on developing amide bioisosteres. Bioisosteres are chemical groups that can replace another group without significantly altering the biological activity of the molecule, but with improved physicochemical or pharmacokinetic properties.
A prominent strategy has been the replacement of the amide bond with a 1,2,3-triazole ring. This modification has been shown to improve the metabolic stability of dopamine D4 receptor ligands. Studies comparing amide-containing ligands with their 1,2,3-triazole bioisosteres in rat and human liver microsomes demonstrated that the triazole-containing compounds were more resistant to metabolism. The 1,2,3-triazole moiety is not prone to metabolic degradation and can mimic the hydrogen-bonding and dipole-dipole interactions of the amide group nih.gov.
Interactive Data Table: Comparison of Amide and 1,2,3-Triazole Bioisosteres in Dopamine Analogs
| Property | Amide Linker | 1,2,3-Triazole Linker | Reference |
| Metabolic Stability | Susceptible to hydrolysis | More resistant to metabolism | nih.gov |
| Synthesis | Standard peptide coupling | "Click chemistry" (alkyne-azide cycloaddition) | nih.gov |
| Receptor Affinity | Maintained | Maintained | chemrxiv.org |
| Pharmacokinetics | Can be poor due to instability | Improved half-life and brain exposure | chemrxiv.org |
Molecular Pharmacology and Mechanism of Action
Interactions with Dopamine (B1211576) Receptors
The interaction of a dopamine analogue with its receptors is the primary determinant of its physiological effect. This includes its binding affinity for different receptor subtypes and whether it activates or blocks them.
Dopamine Receptor Subtype Binding Profiles (D1-like, D2-like)
There is currently no publicly available research detailing the binding profile of Dopamine, lys-pro-amide- at the D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptor families. Such studies are essential to predict its potential effects on motivation, motor control, and cognition.
Agonist and Antagonist Activities of Dopamine, Lys-Pro-Amide- Analogues
The functional activity of Dopamine, lys-pro-amide- and its analogues as agonists (receptor activators) or antagonists (receptor blockers) at dopamine receptors has not been characterized in the available literature. This information is fundamental to understanding its potential therapeutic applications.
Membrane-Dependent Binding and Ligand Entry Mechanisms
Recent research has highlighted the importance of the cell membrane in how ligands like dopamine access their receptors. Whether Dopamine, lys-pro-amide- utilizes a membrane-dependent entry mechanism, partitioning into the lipid bilayer before binding, is unknown.
Role of Specific Amino Acid Residues in Receptor-Ligand Interactions
The precise interaction of any ligand with its receptor is determined by specific amino acid residues in the receptor's binding pocket. Without dedicated molecular modeling or mutagenesis studies for Dopamine, lys-pro-amide-, the key residues involved in its binding remain unidentified.
Neurotransmitter Regulation and Signaling Pathways
Beyond receptor binding, the ultimate effect of a compound is determined by its influence on downstream signaling pathways and the regulation of neurotransmitter and hormone release.
Regulation of Hormone Secretion and Neurotransmission
A singular study from 1988 by Krause et al. on the circulatory activity of dopamine-dipeptide compounds noted that Dopamine, lys-pro-amide- is equieffective to dopamine in its protective activity against hemorrhagic shock. This suggests a systemic effect, but the study's focus was not on the specific mechanisms of neurotransmitter or hormone regulation within the central nervous system. The broader effects of dopamine on hormone secretion, such as the inhibition of prolactin release, are well-documented; however, it is not possible to extrapolate these findings directly to Dopamine, lys-pro-amide- without specific research.
Modulation of Dopamine Release and Uptake Mechanisms
While direct studies on the specific modulatory effects of Dopamine, lys-pro-amide- on dopamine release and uptake are not extensively documented in publicly available research, its mechanism can be inferred from its nature as a dopamine prodrug. The primary mechanism by which Dopamine, lys-pro-amide- would influence dopaminergic neurotransmission is through its conversion to dopamine. The liberated dopamine would then participate in the physiological processes of release and reuptake.
Dopamine release from presynaptic neurons is a tightly regulated process, primarily occurring through vesicular exocytosis triggered by an action potential. Once in the synaptic cleft, dopamine's action is terminated predominantly by reuptake into the presynaptic terminal via the dopamine transporter (DAT). It is plausible that a sustained release of dopamine from the cleavage of Dopamine, lys-pro-amide- could lead to prolonged activation of dopamine receptors and potentially influence the dynamics of both dopamine release and uptake. For instance, increased synaptic dopamine levels can activate presynaptic D2 autoreceptors, which in turn inhibit further dopamine synthesis and release, serving as a negative feedback mechanism.
Influence on Dopamine Transporter (DAT) Function and Conformations
The dopamine transporter (DAT) is a critical protein in the regulation of dopaminergic signaling, responsible for clearing dopamine from the synaptic cleft. The function of DAT is complex, involving conformational changes that allow for the binding, translocation, and release of dopamine into the presynaptic neuron. While Dopamine, lys-pro-amide- itself is unlikely to be a direct substrate or inhibitor of DAT due to its larger size and different chemical properties compared to dopamine, its cleavage product, dopamine, directly interacts with DAT.
The conformational states of DAT are crucial for its function. The transporter cycles between an outward-facing conformation, which binds extracellular dopamine, an occluded state, and an inward-facing conformation, which releases dopamine into the cytoplasm. The rate of this transport cycle is a key determinant of synaptic dopamine levels. Psychoactive substances like cocaine and amphetamine directly target DAT, with cocaine blocking the transporter in an outward-facing conformation and amphetamines serving as substrates that can also induce reverse transport (efflux) of dopamine. The dopamine released from Dopamine, lys-pro-amide- would be subject to reuptake by DAT, and any significant increase in synaptic dopamine concentration could saturate the transporter, leading to a longer residence time of dopamine in the synapse.
Implications for Presynaptic and Postsynaptic Receptor Activity
The ultimate effect of Dopamine, lys-pro-amide- on neuronal activity is mediated through the interaction of its active metabolite, dopamine, with presynaptic and postsynaptic dopamine receptors. Dopamine receptors are G-protein coupled receptors classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.
Presynaptic Receptor Activity: Presynaptic D2 autoreceptors play a crucial role in regulating the activity of dopaminergic neurons. Activation of these autoreceptors by dopamine inhibits tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, and also inhibits dopamine release. The controlled conversion of Dopamine, lys-pro-amide- to dopamine could, therefore, lead to the activation of these presynaptic autoreceptors, providing a modulatory feedback loop on dopamine synthesis and release.
Postsynaptic Receptor Activity: Postsynaptic dopamine receptors are responsible for mediating the downstream effects of dopamine in target neurons. D1-like receptors are typically coupled to Gs proteins and stimulate adenylyl cyclase, leading to excitatory postsynaptic potentials. D2-like receptors are generally coupled to Gi proteins and inhibit adenylyl cyclase, resulting in inhibitory postsynaptic potentials. The sustained release of dopamine from Dopamine, lys-pro-amide- would be expected to activate both D1-like and D2-like postsynaptic receptors, influencing a wide range of cellular processes, including gene expression, neuronal excitability, and synaptic plasticity. The specific downstream effects would depend on the receptor subtypes present in a given brain region and their relative activation.
Enzymatic Biotransformation and Prodrug Activation
The therapeutic potential of Dopamine, lys-pro-amide- as a prodrug is critically dependent on its enzymatic conversion to active dopamine in the target tissue. The amide bond linking the lys-pro dipeptide to dopamine is the key site for this biotransformation.
Amidase-Mediated Cleavage of Dopamine Amide Prodrugs
Amide bonds are generally more stable to hydrolysis than ester bonds, which can offer an advantage in prodrug design by providing a more controlled and sustained release of the active drug. The cleavage of the amide bond in Dopamine, lys-pro-amide- is expected to be catalyzed by a class of enzymes known as amidases (or amidohydrolases). These enzymes are responsible for the hydrolysis of amide linkages in a variety of endogenous and xenobiotic compounds.
The general reaction for the activation of Dopamine, lys-pro-amide- can be depicted as:
Dopamine-lys-pro-amide + H₂O ---(Amidase)--> Dopamine + lys-pro
The rate and extent of this cleavage would be dependent on the specific amidases present in the tissue, their substrate specificity, and their enzymatic activity.
Differential Cleavage Profiles in Central Nervous System Versus Periphery
A crucial aspect of a centrally acting prodrug is its ability to be preferentially activated within the central nervous system (CNS) while remaining relatively stable in the periphery. This differential cleavage helps to maximize therapeutic efficacy in the brain and minimize peripheral side effects. The distribution and activity of amidases can vary significantly between the CNS and peripheral tissues.
For Dopamine, lys-pro-amide- to be an effective CNS-targeted prodrug, it would ideally exhibit low susceptibility to amidases in the blood and peripheral organs, allowing it to remain intact until it crosses the blood-brain barrier. Once in the CNS, it would then be efficiently cleaved by brain-specific amidases to release dopamine. Research on other amide prodrugs has shown that such differential cleavage is achievable, though it is highly dependent on the specific chemical structure of the prodrug.
| Tissue Compartment | Expected Amidase Activity | Implication for Prodrug |
| Periphery (e.g., Blood, Liver) | Ideally Low | Minimizes peripheral side effects and premature activation. |
| Central Nervous System (CNS) | Ideally High | Maximizes therapeutic effect in the brain. |
Mechanisms of Action for Peptide Transport-Mediated Prodrugs
One of the primary challenges in delivering drugs to the brain is overcoming the blood-brain barrier. Peptide transporters, such as PEPT1 and PEPT2, are expressed on the endothelial cells of the blood-brain barrier and can facilitate the transport of small peptides and peptide-like drugs into the brain. The design of Dopamine, lys-pro-amide- as a dipeptide conjugate suggests a potential strategy to utilize these transporters for enhanced CNS delivery.
| Transporter | Location | Potential Role in Dopamine, lys-pro-amide- Uptake |
| PEPT1 | Primarily intestine, also found at the blood-brain barrier. | Could mediate transport into the brain. |
| PEPT2 | Primarily kidney, also expressed at the blood-brain barrier. | Could mediate transport into the brain. |
Based on a comprehensive search of available scientific literature, there is no information regarding the non-receptor mediated biological activities of the specific chemical compound "Dopamine, lys-pro-amide-". Research on this particular molecule is limited and does not cover the areas of oxidative modifications, protein dopamination, or the formation of amide-linkage adducts as specified in the requested article outline.
The primary study identified for "Dopamine, lys-pro-amide-" focuses on its circulatory and protective activities in the context of hemorrhagic shock, which are physiological effects understood to be mediated by receptors. medkoo.com This finding does not align with the user's specific request for information on non-receptor mediated actions.
Consequently, it is not possible to generate a scientifically accurate article on the "" of "Dopamine, lys-pro-amide-" that adheres to the provided outline, as no research data exists in the public domain for the specified subsections. Information available for the parent compound, dopamine, concerning its non-receptor mediated activities cannot be attributed to "Dopamine, lys-pro-amide-" without specific scientific evidence.
Preclinical Efficacy and Pharmacological Evaluation in Non Human Models
In Vivo Animal Models of Neurological Function
In vivo models are indispensable for understanding how a compound affects a complex, living biological system. Rodent and non-human primate models are commonly used to investigate the effects of dopaminergic agents on motor function, cognition, and underlying neurochemistry.
Studies in Rodent Models (e.g., rats, mice)
Rodent models are frequently employed for the initial in vivo screening and characterization of dopamine-related compounds. For instance, dopamine-amino acid conjugates have been synthesized and evaluated for their potential as dopaminergic modulators. nih.gov Preliminary evaluations of conjugates like DA-Trp and DA-Leu in rats have assessed their stability in brain homogenates, suggesting their suitability for further in vivo studies. nih.gov
In mouse models of Parkinson's disease, the covalent conjugation of dopamine (B1211576) to a cell-penetrating peptide, TP10, has been shown to facilitate its access to brain tissue. nih.gov This TP10-dopamine conjugate demonstrated anti-parkinsonian activity in an MPTP-induced preclinical mouse model, highlighting the potential of such conjugation strategies. nih.gov General animal models of dopamine dysfunction, such as those created by neonatal 6-hydroxy-dopamine lesions in rats or dopamine transporter knockout mice, are considered to have a high degree of validity for studying dopaminergic system alterations. nih.gov
Assessment in Non-Human Primate Models
Non-human primate (NHP) models, particularly those with dopamine depletion induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), offer a highly translatable system for studying cognitive impairment associated with conditions like Parkinson's disease. nih.govnasdaq.com These models are used to assess the efficacy of novel compounds on higher-order cognitive functions.
One such compound evaluated in an MPTP-induced primate model is NYX-458, a modulator of the N-methyl-D-aspartate receptor (NMDAR), which is involved in synaptic plasticity. nih.gov The use of NHP models allows for the evaluation of cognitive domains that are difficult to assess in rodents, such as attention, working memory, and executive function, using sophisticated testing batteries. nih.govresearchgate.net
Evaluation of Locomotor Activity and Cognitive Performance
The functional consequences of modulating the dopamine system are often assessed through behavioral tests measuring locomotor activity and cognitive performance.
In mice, the dopamine D2/D3 receptor agonist quinpirole has been shown to increase locomotor activity, particularly during the dark phase, which is the active period for nocturnal animals. nih.gov Such studies are crucial for understanding a compound's impact on motor control.
Cognitive performance is a key endpoint in the evaluation of compounds for neurodegenerative and psychiatric diseases. In a primate model of Parkinson's disease, the NMDAR modulator NYX-458 demonstrated rapid, robust, and long-lasting improvements in cognitive function. nih.govdrugdiscoverynews.com Performance was assessed using tasks such as the Variable Delayed Response (VDR) for attention and working memory, and Simple Discrimination Reversal for executive function. nih.govresearchgate.net A single administration of NYX-458 resulted in statistically significant improvements in VDR performance that were maintained for at least 21 days. drugdiscoverynews.com
Table 1: Cognitive Performance Assessment of NYX-458 in a Non-Human Primate Model
| Cognitive Domain | Assessment Task | Observed Outcome with NYX-458 | Significance |
|---|---|---|---|
| Attention & Working Memory | Variable Delayed Response (VDR) | Rapid and long-lasting improvement | p < 0.05 researchgate.netdrugdiscoverynews.com |
| Executive Function / Cognitive Flexibility | Simple Discrimination Reversal | Significant improvement | p < 0.05 drugdiscoverynews.com |
Neurochemical Assessments in Specific Brain Regions (e.g., striatum, prefrontal cortex)
To understand the mechanism of action of a compound, its effects on neurochemistry are directly measured in specific brain regions. The striatum, a key area for motor control and reward, is a primary target for such assessments. Techniques like in vivo microdialysis and electrochemistry are used to measure extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov
Studies in rats have shown that various pharmacological agents can alter dopamine dynamics in the striatum. For example, the D2 antagonist (-)-sulpiride produces a greater increase in dopamine and DOPAC in the lateral striatum compared to the medial regions. nih.gov In models of Parkinson's disease created by α-synuclein overexpression, a significant reduction in the content of dopamine, DOPAC, and HVA is observed in the striatum, confirming neuronal damage. dovepress.com The administration of dopaminergic drugs can lead to sex-specific differences in neurochemical responses; for instance, the antipsychotic haloperidol has been shown to cause a larger increase in dopamine efflux in the female rat striatum compared to males. nih.gov
Table 2: Neurochemical Changes in Rat Striatum in Response to Pharmacological Agents
| Compound/Model | Analyte | Brain Region | Observed Change | Reference |
|---|---|---|---|---|
| Amphetamine | Dopamine | Rostral Striatum | >800% increase over baseline | nih.gov |
| (-)-Sulpiride (D2 antagonist) | Dopamine & DOPAC | Lateral Striatum | Greater increase vs. medial striatum | nih.gov |
| α-Synuclein Overexpression | Dopamine, DOPAC, HVA | Striatum (injected side) | Significant reduction | dovepress.com |
| Haloperidol | Dopamine | Striatum (Female) | ~2x greater increase than in males | nih.gov |
In Vitro and Ex Vivo System Characterization
In vitro and ex vivo preparations allow for the study of a compound's effects in a more controlled environment, isolated from the complexities of a whole organism. These systems are crucial for elucidating specific cellular and tissue-level mechanisms.
Isolated Tissue Preparations (e.g., perfused kidneys, brain slices)
Acute brain slice preparations are a powerful tool for investigating the electrophysiological and neurochemical effects of compounds on specific neuronal populations. For example, whole-cell patch-clamp recordings in rat brain slices have been used to study the actions of dopamine and D1-like receptor agonists on striatal cholinergic interneurons. jneurosci.org These studies have shown that dopamine can depolarize these neurons by suppressing resting potassium conductance and opening a non-selective cation channel. jneurosci.org
Furthermore, ex vivo striatal slices can be loaded with radiolabeled dopamine (e.g., [3H]dopamine) to measure its release in response to electrical stimulation or pharmacological agents. mdpi.com This technique allows for the characterization of how novel compounds modulate dopamine release and reuptake, providing key information on their mechanism of action at the terminal level. mdpi.com
Therefore, the requested article, structured around the provided outline for "Dopamine, lys-pro-amide-", cannot be created without resorting to speculation or fabricating information, which would violate the core principles of scientific accuracy. The instructions to strictly adhere to the provided outline and focus solely on the requested topics cannot be fulfilled in the absence of any foundational data for this compound.
Computational Modeling and in Silico Analysis
Receptor-Ligand Docking and Binding Energy Calculations
Receptor-ligand docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in understanding the binding mode of Dopamine (B1211576), lys-pro-amide- at the molecular level and estimating the strength of the interaction through binding energy calculations.
Homology Modeling of Dopamine Receptor Subtypes
The precise three-dimensional structure of a receptor is a prerequisite for accurate docking studies. While crystal structures for some dopamine receptor subtypes are available, for others, homology modeling is a necessary first step. This technique involves building a 3D model of a target protein based on the known structure of a homologous protein (the template).
Given the high sequence identity among dopamine receptors, particularly within the transmembrane domains that constitute the binding site, homology models can be constructed with a high degree of confidence. researchgate.netnih.gov For instance, the crystal structure of the human dopamine D3 receptor can serve as a template to model other subtypes like the D2 receptor. plos.orgnih.gov The process typically involves:
Template Selection: Identifying suitable template structures from the Protein Data Bank (PDB) with high sequence similarity to the target receptor.
Sequence Alignment: Aligning the amino acid sequence of the target receptor with the template sequence.
Model Building: Generating the 3D coordinates of the target protein based on the alignment with the template structure.
Loop Modeling: Modeling the loop regions, which are often more variable between homologous proteins.
Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various stereochemical and energy-based validation tools.
| Dopamine Receptor Subtype | Potential PDB Template ID | Template Protein | Sequence Identity (%) |
|---|---|---|---|
| D1 | 7JVP | Human Dopamine D1 Receptor | 100 |
| D2 | 6CM4 | Human Dopamine D2 Receptor | 100 |
| D3 | 3PBL | Human Dopamine D3 Receptor | 100 |
| D4 | 5WIU | Human Dopamine D4 Receptor | 100 |
| D5 | - | Homology model based on D1 | - |
Analysis of Binding Pockets and Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Contacts)
Once accurate models of the dopamine receptor subtypes are established, molecular docking simulations can be performed to predict the binding pose of Dopamine, lys-pro-amide-. The binding pocket of dopamine receptors is located within the transmembrane helices. nih.gov Analysis of the docked poses reveals crucial interactions that stabilize the ligand-receptor complex.
For dopaminergic ligands, key interactions often involve:
Hydrogen Bonds: The catechol hydroxyl groups of the dopamine moiety are expected to form hydrogen bonds with serine residues in transmembrane helix 5 (TM5). The amide groups in the lys-pro-amide portion of the molecule can also participate in hydrogen bonding with polar residues in the binding pocket.
Ionic Interactions: The primary amine of the lysine (B10760008) residue in Dopamine, lys-pro-amide- is likely to form a salt bridge with a conserved aspartic acid residue in transmembrane helix 3 (TM3), a critical interaction for the binding of many dopaminergic ligands.
Hydrophobic Contacts: The aromatic ring of the dopamine moiety and the aliphatic side chains of the lysine and proline residues can engage in hydrophobic interactions with nonpolar residues within the binding pocket, contributing significantly to binding affinity. Aromatic microdomains in transmembrane helices 2, 3, and 7 are known to form a hydrophobic network. nih.govresearchgate.net
Pi-Stacking: The catechol ring can participate in pi-stacking interactions with aromatic residues such as phenylalanine or tyrosine in the binding site.
| Interaction Type | Ligand Moiety | Potential Interacting Residue(s) | Transmembrane Helix |
|---|---|---|---|
| Hydrogen Bond | Catechol Hydroxyls | Ser193, Ser197 | TM5 |
| Ionic Interaction | Lysine Amine | Asp114 | TM3 |
| Hydrophobic | Proline Ring | Val115, Trp386 | TM3, TM6 |
| Hydrophobic | Lysine Side Chain | Phe389, Phe390 | TM6 |
| Pi-Stacking | Dopamine Ring | Phe389 | TM6 |
Prediction of Subtype Selectivity Determinants
Dopamine receptors share a high degree of homology, making the design of subtype-selective ligands challenging. nih.gov Computational analysis can help identify the subtle differences in the binding pockets of the receptor subtypes that can be exploited to achieve selectivity. By comparing the docking poses and interaction patterns of Dopamine, lys-pro-amide- across the different dopamine receptor subtypes, it is possible to pinpoint the residues that contribute to its selectivity profile.
For instance, the size and shape of the binding pocket can vary between subtypes. The D3 receptor is known to have a larger accessory binding pocket compared to the D2 receptor, which can accommodate bulkier substituents on a ligand. The lys-pro-amide tail of the compound may interact differently with non-conserved residues at the entrance of the binding pocket, leading to a preference for one subtype over another. Binding energy calculations for the compound with each receptor subtype can provide a quantitative estimate of its selectivity.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and flexibility of the complex over time.
Conformational Dynamics of Dopamine Receptors and Ligand Complexes
MD simulations of the Dopamine, lys-pro-amide- bound to different dopamine receptor subtypes can reveal important information about the stability of the binding pose and the conformational changes induced in the receptor upon ligand binding. mdpi.com These simulations are typically performed by embedding the ligand-receptor complex in a model lipid bilayer with explicit solvent to mimic the cellular environment. plos.orgnih.gov
Analysis of the MD trajectories can provide insights into:
The stability of key hydrogen bonds and other interactions over time.
The flexibility of different regions of the receptor, such as the extracellular loops and the intracellular G-protein coupling domain.
The conformational rearrangements of the binding pocket to accommodate the ligand.
Simulation of Dopamine Transport and Diffusion Dynamics
While Dopamine, lys-pro-amide- is a receptor ligand, understanding its movement and diffusion is also crucial. Computational models can be employed to simulate the diffusion of molecules in the extracellular space. nih.gov MD simulations can be used to study the diffusion of Dopamine, lys-pro-amide- in an aqueous environment, providing an estimate of its diffusion coefficient. This information is valuable for understanding its pharmacokinetic properties and its ability to reach its target receptors in the brain.
Furthermore, if this compound is a substrate for the dopamine transporter (DAT), MD simulations could be used to investigate the mechanism of its transport across the cell membrane. nih.gov Such simulations can reveal the conformational changes in the transporter that are necessary for substrate translocation and the key interactions between the compound and the transporter protein.
Exploration of Allosteric Binding Sites and Inhibitory Mechanisms
The exploration of allosteric binding sites and the inhibitory mechanisms of Dopamine, lys-pro-amide- through computational methods has not been documented. Research in this area would be crucial to understanding how this compound might modulate the activity of its target receptors at sites other than the primary (orthosteric) binding site, potentially offering a more nuanced and selective therapeutic effect. Without specific studies, any discussion of its allosteric potential would be purely speculative.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
The development of QSAR and pharmacophore models is a cornerstone of modern drug discovery, allowing researchers to predict the biological activity of new compounds based on their chemical structure. However, no such models have been published specifically for Dopamine, lys-pro-amide- or a closely related series of analogs.
Development of Predictive Models for Biological Activity
The creation of predictive QSAR models requires a dataset of structurally related compounds with corresponding biological activity data. As there is no available series of compounds based on the Dopamine, lys-pro-amide- scaffold with measured biological activities, the development of predictive models for its activity is not currently feasible.
Identification of Key Structural Features for Receptor Affinity and Selectivity
Pharmacophore modeling is employed to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific receptor. This process also relies on a set of active molecules. Due to the lack of research on the receptor interactions of Dopamine, lys-pro-amide-, the key structural features that govern its affinity and selectivity for any particular receptor have not been computationally identified or validated.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating and quantifying specific analytes from complex biological matrices. For a peptide derivative like Dopamine (B1211576), lys-pro-amide-, these techniques offer the high resolution and sensitivity required for accurate measurement.
High-Performance Liquid Chromatography (HPLC) coupled with Detection Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of neurotransmitters and peptides. For Dopamine, lys-pro-amide-, separation would likely be achieved using reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. helixchrom.com The separation is based on the differential partitioning of the analyte between the two phases.
The choice of detector is critical for sensitivity and selectivity. Common systems coupled with HPLC for dopamine-related compounds include:
UV Detection: This method is straightforward and relies on the absorption of ultraviolet light by the analyte. For Dopamine, lys-pro-amide-, the dopamine moiety would allow for detection at a specific wavelength, typically around 280 nm. sielc.com
Electrochemical Detection (ED): This is a highly sensitive and selective method for electroactive compounds like dopamine. The detector measures the current generated by the oxidation of the dopamine part of the molecule at a specific potential. nih.gov This technique can achieve very low detection limits, often in the picogram range. nih.gov
Table 1: Exemplary HPLC Conditions for Dopamine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and an aqueous buffer (e.g., Ammonium Formate or Potassium Dihydrogen Phosphate) | sielc.comsigmaaldrich.com |
| Flow Rate | 1.0 mL/min | sielc.comresearchgate.net |
| Detection | UV at 280 nm or Electrochemical Detection | nih.govresearchgate.net |
| Injection Volume | 20-25 µL | researchgate.netsigmaaldrich.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net This method is exceptionally well-suited for identifying and quantifying Dopamine, lys-pro-amide- and its metabolites in biological samples like plasma or brain tissue. researchgate.netresearchgate.net
The process involves separating the compound from the matrix using liquid chromatography, followed by ionization (typically electrospray ionization - ESI) and detection by a tandem mass spectrometer. The mass spectrometer can be operated in selected reaction monitoring (SRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov This allows for the reliable quantification of the target analyte even at very low concentrations, with limits of quantification (LOQs) in the picomolar to nanomolar range. nih.govnih.gov Chemical derivatization may sometimes be employed to improve chromatographic performance and enhance the detection response. researchgate.netmdpi.com
Table 2: Typical LC-MS/MS Parameters for Dopamine-Related Analytes
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reversed-phase (C18) or HILIC | helixchrom.comnih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive mode | researchgate.net |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | nih.gov |
| Sample Preparation | Protein precipitation or solid-phase extraction (SPE) | researchgate.net |
| Sensitivity | Low ng/mL to pg/mL range | nih.gov |
Spectroscopic and Imaging Techniques
Spectroscopic and imaging techniques provide alternative and often complementary information to chromatographic methods, enabling ultrasensitive detection and real-time monitoring of neurochemicals.
Surface-Enhanced Raman Scattering (SERS) for Ultrasensitive Detection
Surface-Enhanced Raman Scattering (SERS) is an advanced analytical tool that can detect molecules with extremely high sensitivity. mdpi.com The technique relies on the enhancement of the Raman scattering signal of molecules adsorbed onto nanostructured metallic surfaces, such as silver (Ag) or gold (Au) nanoparticles. mdpi.comnih.gov
For Dopamine, lys-pro-amide-, the dopamine moiety can be detected and quantified. In some methods, dopamine is self-assembled onto the surface of silver nanoparticle dimers, forming a stable amide bond, which allows for detection at picomolar (pM) concentrations. nih.govnih.gov The magnetic properties of nanocomposites (e.g., Fe3O4/Ag) can be used to easily separate the target analyte from complex biological fluids like cerebrospinal fluid before SERS analysis. acs.org This methodology offers a significant advantage in speed and cost over traditional chromatographic techniques. acs.org
Table 3: SERS-Based Detection of Dopamine
| SERS Substrate | Limit of Detection (LOD) | Key Feature | Reference |
|---|---|---|---|
| Silver (Ag) Nanoparticle Dimers | 20 pM | Self-assembly via amide bond formation | nih.govnih.gov |
| Fe3O4/Ag Nanocomposite | Femtomolar concentrations | Magnetic separation from bio-matrix | acs.org |
| MOF-199/Ag@Au Composite | 1 pM | Azo reaction-based signal enhancement | mdpi.com |
Fluorescence-Based Probes and Biosensors (e.g., Carbon Quantum Dots, dLight sensors)
Fluorescence-based methods offer high sensitivity and the potential for real-time imaging of neurotransmitter dynamics in living cells or tissues.
Carbon Quantum Dots (CQDs): These fluorescent nanoparticles can be used as probes for dopamine. The mechanism often involves fluorescence quenching, where the presence of dopamine decreases the fluorescence intensity of the CQDs through an electron transfer process. nih.gov This provides a basis for a sensitive and selective detection assay.
Genetically Encoded Biosensors: The development of genetically encoded sensors, such as dLight and GRAB-DA, has revolutionized the study of dopamine. nih.gov These biosensors are based on G protein-coupled receptors (GPCRs) that are engineered to report binding of their target ligand (dopamine) with a change in fluorescence. nih.gov While a specific sensor for Dopamine, lys-pro-amide- has not been described, this technology could potentially be adapted to recognize peptide-conjugated forms of dopamine. These sensors allow for the visualization of neurotransmitter dynamics with high spatial and temporal resolution in living organisms. nih.gov
Electrochemical Methods for Real-Time Neurochemical Monitoring
Electrochemical sensors are ideally suited for the real-time, in-vivo monitoring of electroactive neurotransmitters like dopamine. nih.gov These methods are characterized by their rapid response, high sensitivity, and potential for miniaturization. nih.govnih.gov
The fundamental principle involves the oxidation of the catechol group of dopamine at the surface of an electrode, which generates a measurable electrical current that is proportional to the dopamine concentration. nih.govnih.gov Various electrochemical techniques are employed, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry. nih.govmdpi.com
A significant challenge in electrochemical detection is distinguishing dopamine from interfering substances that have similar oxidation potentials, such as ascorbic acid and uric acid. nih.govscirp.org To overcome this, electrodes are often modified with nanomaterials (e.g., gold nanoparticles, graphene), polymers, or specific recognition elements like aptamers to enhance selectivity and sensitivity. nih.govscirp.orgresearchgate.net These modifications can lower the detection limit to nanomolar and even sub-nanomolar levels. nih.govmdpi.com
Table 4: Performance of Modified Electrochemical Sensors for Dopamine Detection
| Electrode Modification | Technique | Limit of Detection (LOD) | Linear Range | Reference |
|---|---|---|---|---|
| Au@SiO2-APTES Composite | DPV | 14 nM | 47 - 875 nM | mdpi.com |
| Dopamine-specific Aptamer | CV / EIS | ~5 nM (Binding Affinity) | 0.1 - 10 nM | researchgate.net |
| Graphene/PEDOT | Voltammetry | 0.33 µM | N/A | nih.gov |
| Graphene/Polypyrrole | Voltammetry | 0.02 µM | 1 - 150 µM | nih.gov |
Proteomic and Interactomic Approaches
Advanced proteomic and interactomic strategies are indispensable for characterizing the cellular effects of novel dopaminergic ligands like Dopamine, lys-pro-amide-. These methodologies provide a systems-level understanding of the compound's impact on the proteome and its interaction with cellular machinery, moving beyond simple binding affinity assays.
Untargeted Proteome Profiling in Response to Ligand Stimulation
Untargeted proteome profiling, often utilizing techniques like mass spectrometry-based shotgun proteomics, enables the comprehensive and unbiased quantification of thousands of proteins in a cell or tissue sample following stimulation with Dopamine, lys-pro-amide-. This approach can reveal significant alterations in protein expression levels that are downstream of the initial ligand-receptor interaction. For instance, researchers can identify the upregulation of proteins involved in specific signaling cascades or the downregulation of proteins related to cellular stress, providing clues about the ligand's functional consequences.
Table 1: Hypothetical Changes in Protein Expression in Response to Dopamine, lys-pro-amide- Stimulation
| Protein | Gene | Fold Change | p-value | Cellular Function |
| Mitogen-activated protein kinase 1 | MAPK1 | 2.5 | 0.001 | Signal Transduction |
| G protein-coupled receptor kinase 2 | GRK2 | -1.8 | 0.005 | Receptor Desensitization |
| Beta-arrestin-2 | ARRB2 | 3.1 | <0.001 | Signal Transduction, Receptor Internalization |
| Adenylate cyclase type 5 | ADCY5 | -2.2 | 0.003 | Second Messenger Synthesis |
| Calmodulin | CALM1 | 1.5 | 0.02 | Calcium Signaling |
Note: This data is illustrative and serves to represent the type of findings that could be generated through untargeted proteome profiling.
Identification of Dopamine Receptor Interacting Proteins (DRIPs)
Identifying the proteins that physically associate with dopamine receptors upon ligand binding is crucial for understanding the formation of signaling complexes, or "signalosomes." Techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screening are employed to discover these Dopamine Receptor Interacting Proteins (DRIPs). In the context of Dopamine, lys-pro-amide-, these methods could reveal a unique profile of interacting partners that differ from those recruited by endogenous dopamine, potentially explaining distinct functional outcomes.
Table 2: Potential DRIPs Identified Following Dopamine, lys-pro-amide- Treatment
| Interacting Protein | Method of Identification | Putative Function in Signaling |
| G protein subunit alpha Gs | AP-MS | Activation of adenylyl cyclase |
| Protein Kinase A catalytic subunit | Co-immunoprecipitation | Phosphorylation of downstream targets |
| Phosphoinositide 3-kinase | AP-MS | Activation of the PI3K/Akt pathway |
| Src proto-oncogene | Yeast Two-Hybrid | Non-receptor tyrosine kinase signaling |
Note: This table presents potential interacting proteins to illustrate the output of DRIP identification studies.
Quantitative Chemoproteomic Strategies for Dopamination Site Analysis
Chemoproteomics offers powerful tools for identifying the specific protein targets of reactive molecules. While dopamine itself can be oxidized to a reactive quinone that covalently modifies proteins (a process termed "dopamination"), a synthetic ligand like Dopamine, lys-pro-amide- could be engineered with a reactive moiety or a "clickable" tag to facilitate the identification of its binding sites across the proteome. Quantitative strategies, such as isotopic labeling, allow for the precise measurement of site-specific modifications, revealing the preferred protein and amino acid targets of the ligand. This information is invaluable for understanding potential off-target effects and for designing more specific therapeutic agents.
Table 3: Illustrative Data from a Quantitative Chemoproteomic Analysis of Dopamine, lys-pro-amide- Targets
| Protein Target | Modified Peptide Sequence | Site of Modification | Fold Change (Treated vs. Control) |
| Tyrosine 3-monooxygenase | K.VLYFQS.E | Cys-311 | 5.2 |
| Parkin | L.IAFVEK.T | Cys-95 | 3.8 |
| Alpha-synuclein | E.GVLYVGSK.T | Tyr-125 | 2.1 |
| Glutathione S-transferase P | A.QLVNDFET.M | Cys-47 | 1.9 |
Note: The data in this table is hypothetical and represents the type of site-specific information that can be obtained through chemoproteomic methods.
Future Research Directions and Translational Potential
Development of Novel Dopamine (B1211576), Lys-Pro-Amide- Analogues with Enhanced Selectivity
The development of analogues of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. For Dopamine, lys-pro-amide-, a foundational step would be to embark on a systematic structure-activity relationship (SAR) study. While general SAR studies have been conducted for various dopamine receptor agonists, specific data for Dopamine, lys-pro-amide- is not publicly available.
Future efforts should focus on the synthesis and evaluation of a library of analogues. Modifications could be systematically introduced at three key positions: the dopamine moiety, the lysine (B10760008) residue, and the proline-amide cap. For instance, altering the catechol ring of the dopamine portion could modulate affinity and selectivity for the different dopamine receptor subtypes (D1-D5). Similarly, substitution on the lysine side chain or replacement of lysine with other amino acids could influence pharmacokinetic properties and receptor interaction. The proline-amide cap could also be modified to fine-tune the molecule's conformational rigidity and metabolic stability.
The goal of such a program would be to identify analogues with enhanced selectivity for specific dopamine receptor subtypes, which is a critical factor in minimizing off-target effects and improving the therapeutic window of dopaminergic drugs.
Investigation of Undiscovered Molecular Mechanisms and Cellular Pathways
The current understanding of the molecular mechanisms of Dopamine, lys-pro-amide- is limited to the general knowledge of dopamine's role as a neurotransmitter. It is known to be as effective as dopamine in its protective activity against hemorrhagic shock, as per a 1988 study, but the specific pathways it modulates to achieve this effect have not been elucidated.
Future research should employ a range of in vitro techniques to dissect its mechanism of action. This would include receptor binding assays to determine its affinity profile across all dopamine receptors and potentially other related G-protein coupled receptors. Subsequent functional assays would be crucial to characterize its activity as an agonist, antagonist, or biased agonist at these receptors. Biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others, is a particularly important area of investigation for developing safer and more effective drugs.
Furthermore, advanced cell-based assays using neuronal cell lines or primary neurons would be necessary to explore its effects on intracellular signaling cascades, such as cyclic AMP (cAMP) production, calcium mobilization, and the recruitment of β-arrestin. Understanding these cellular responses will provide a more complete picture of its pharmacological action.
Advancements in Preclinical Models for Disease Modeling
The initial finding that Dopamine, lys-pro-amide- has protective effects in a model of hemorrhagic shock suggests potential therapeutic applications. However, to translate this early observation into a viable clinical candidate, its efficacy must be evaluated in more sophisticated and disease-relevant preclinical models.
Given its dopaminergic nature, it would be logical to investigate its potential in models of neurological and psychiatric disorders where dopamine signaling is dysregulated. This includes animal models of Parkinson's disease, where dopamine deficiency is a key pathological feature, and models of schizophrenia, which is associated with altered dopamine transmission. The choice of preclinical model will be critical and should reflect the specific aspect of the disease being targeted. For example, in Parkinson's disease research, models that replicate the progressive loss of dopaminergic neurons would be particularly relevant.
The development and use of these advanced preclinical models will be instrumental in establishing a proof-of-concept for the therapeutic utility of Dopamine, lys-pro-amide- or its future analogues and in identifying the most promising clinical indications.
Integration of Multimodal Computational and Experimental Approaches
The integration of computational modeling with experimental validation represents a powerful strategy in modern drug discovery. For a compound like Dopamine, lys-pro-amide-, where empirical data is sparse, in silico methods can provide valuable initial insights and guide experimental design.
Computational approaches could begin with molecular docking studies to predict the binding mode of Dopamine, lys-pro-amide- at the various dopamine receptor subtypes. This would help in understanding the structural basis of its activity and in designing analogues with improved properties. Molecular dynamics simulations could then be employed to study the dynamic behavior of the ligand-receptor complex and to explore the conformational changes induced by ligand binding.
These computational predictions would then need to be validated through experimental work, creating a feedback loop where experimental results inform and refine the computational models. This synergistic approach can accelerate the drug discovery process, reduce the number of compounds that need to be synthesized and tested, and ultimately lead to the development of more effective and safer medicines. The application of such integrated strategies will be pivotal in unlocking the full therapeutic potential of Dopamine, lys-pro-amide-.
Q & A
Q. What are the standard protocols for synthesizing dopamine, lys-pro-amide- derivatives, and how can purity be validated?
Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling of lysine-proline-amide to dopamine. Key steps include:
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield reactive amines during synthesis .
- Purification : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) ensures purity. Validate via mass spectrometry (ESI-MS) and NMR (e.g., ¹H, ¹³C) to confirm structural integrity .
- Purity thresholds : Aim for ≥95% purity for in vitro assays.
Q. Which analytical techniques are most effective for characterizing dopamine, lys-pro-amide- in biological matrices?
- Electrochemical detection : Use carbon-fiber microelectrodes with fast-scan cyclic voltammetry (FSCV) to monitor real-time release kinetics (scan rate: 400 V/s, potential range: -0.4 to +1.3 V vs Ag/AgCl) .
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for sensitivity (LOD: ~0.1 nM in plasma) .
- Spectroscopy : UV-Vis (λ_max ≈ 280 nm for catechol moiety) and fluorescence (ex/em: 320/420 nm) for quantification .
Q. How should researchers design in vitro assays to assess dopamine, lys-pro-amide- receptor binding affinity?
- Radioligand displacement assays : Use ³H-labeled dopamine analogs (e.g., ³H-SCH23390 for D1 receptors) in HEK293 cells expressing recombinant receptors. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Surface plasmon resonance (SPR) : Immobilize dopamine receptors on CM5 chips; measure binding kinetics (ka/kd) at varying lys-pro-amide- concentrations (range: 1 nM–10 µM) .
Advanced Research Questions
Q. How can contradictory data on dopamine, lys-pro-amide-’s pharmacokinetic (PK) profile be resolved?
Discrepancies in bioavailability (e.g., oral vs. intravenous) may arise from:
- First-pass metabolism : Use hepatic microsomal assays (CYP450 isoforms 2D6/3A4) to identify metabolic hotspots .
- Blood-brain barrier (BBB) penetration : Apply in situ perfusion models (e.g., rat brain) with capillary depletion protocols to quantify unbound fraction .
- Data normalization : Report PK parameters (AUC, Cmax) relative to internal standards (e.g deuterated analogs) to control for matrix effects .
Q. What computational strategies improve the prediction of dopamine, lys-pro-amide-’s conformational dynamics in receptor binding?
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) to sample free-energy landscapes of ligand-receptor complexes .
- Docking studies : Use AutoDock Vina with flexible side chains in dopamine receptor binding pockets (grid size: 25 ų). Validate with mutagenesis data (e.g., D2 receptor Ser193Ala mutants) .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate charge transfer and hydrogen-bonding interactions at the B3LYP/6-31G* level .
Q. What experimental frameworks address the compound’s off-target effects in neuronal networks?
- Transcriptomic profiling : Perform RNA-seq on SH-SY5Y cells treated with 10 µM lys-pro-amide- (48 hrs). Pathway analysis (Ingenuity IPA) identifies dysregulated networks (e.g., MAPK, CREB) .
- Calcium imaging : Use Fluo-4 AM dye in primary cortical neurons; measure spike frequency changes post-treatment (10–100 nM) .
- CRISPR-Cas9 screens : Knock out candidate off-target receptors (e.g., 5-HT2A) to isolate dopamine-specific effects .
Methodological Best Practices
Q. How should researchers optimize dose-response studies for in vivo models?
- Pilot studies : Use 3–4 doses (log increments, e.g., 0.1, 1, 10 mg/kg) in rodents to establish ED₅₀. Include positive controls (e.g., levodopa for Parkinson’s models) .
- Behavioral endpoints : For locomotor activity, apply open-field tests with automated tracking (EthoVision XT). Normalize data to baseline activity .
Q. What statistical approaches are critical for reconciling variability in neurochemical data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
